molecular formula C13H16N4O4S B12726875 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide CAS No. 115242-45-0

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide

Cat. No.: B12726875
CAS No.: 115242-45-0
M. Wt: 324.36 g/mol
InChI Key: FESFRGJPLPFHKY-UHFFFAOYSA-N
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Description

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide is a heterocyclic compound that features a unique fusion of thiadiazine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable thiadiazine precursor in the presence of a nitro-substituted butyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-butyl-7-nitro-, 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity. The presence of both thiadiazine and benzimidazole rings allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

115242-45-0

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

2-butyl-7-nitro-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide

InChI

InChI=1S/C13H16N4O4S/c1-2-3-6-15-7-8-16-12-9-10(17(18)19)4-5-11(12)14-13(16)22(15,20)21/h4-5,9H,2-3,6-8H2,1H3

InChI Key

FESFRGJPLPFHKY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2S1(=O)=O

Origin of Product

United States

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